molecular formula C10H7NO3 B3023497 4-Hydroxyquinoline-7-carboxylic acid CAS No. 948573-55-5

4-Hydroxyquinoline-7-carboxylic acid

Cat. No. B3023497
CAS RN: 948573-55-5
M. Wt: 189.17
InChI Key: QNDMXIULYGYMJK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxylic acid is a chemical compound that falls under the category of quinolines . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-7-carboxylic acid involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-7-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxyquinoline-7-carboxylic acid include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . When the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyquinoline-7-carboxylic acid include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Chemical Research

4-Hydroxyquinoline and its derivatives are vital in several chemical research due to their various applications in medicinal and industrial chemistry . They undergo nucleophilic and electrophilic substitution reactions , making them useful in the synthesis of a wide range of compounds .

Medicinal Chemistry

Quinoline motifs, including 4-Hydroxyquinoline, are essential in several pharmacologically active heterocyclic compounds . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Research

Quinoline derivatives have shown potential in anticancer research . They are being studied for their effects on various types of cancer cells .

Antioxidant Research

Research has indicated that quinoline derivatives may have antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress .

Anti-Inflammatory Research

Quinoline derivatives have also been studied for their anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Antimalarial Research

Quinoline and its derivatives have been used in the treatment of malaria . They are being studied for their potential to inhibit the growth of the malaria parasite .

Anti-SARS-CoV-2 Research

There is ongoing research into the potential use of quinoline derivatives in the treatment of SARS-CoV-2 . However, more research is required in this area .

Antituberculosis Research

Quinoline derivatives have shown potential in antituberculosis research . They are being studied for their effects on Mycobacterium tuberculosis .

Safety and Hazards

4-Hydroxyquinoline-7-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploitation of this privileged structure for therapeutic applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is one of the potential areas of research .

properties

IUPAC Name

4-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMXIULYGYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-7-carboxylic acid

CAS RN

948573-55-5, 1150618-22-6
Record name 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948573-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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